Comparative Physicochemical Properties of Diethylaniline Isomers
The 3,4-diethyl substitution pattern results in a distinct physicochemical profile compared to its 2,6- and 3,5- isomers, which directly impacts its behavior in synthetic processes and separation science. The predicted pKa of 5.22 for 3,4-Diethylaniline can be contrasted with N,N-Diethylaniline's reported pKa of 6.61 [1], indicating a different basicity that will affect reaction conditions. Furthermore, the predicted LogP of 2.92 for 3,4-diethylaniline is notably lower than the 2.97 reported for 3,5-diethylaniline , suggesting a measurable, albeit small, difference in hydrophobicity that can influence chromatographic behavior and partitioning in multi-phase reactions.
| Evidence Dimension | Hydrophobicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 2.92 |
| Comparator Or Baseline | 3,5-Diethylaniline: Predicted LogP 2.97 |
| Quantified Difference | Absolute difference of 0.05 LogP units. |
| Conditions | Predicted values; experimental conditions not specified. |
Why This Matters
These quantifiable differences in basicity and lipophilicity, even if small, are critical for optimizing reaction conditions (e.g., pH, solvent selection) and developing robust analytical methods for quality control.
- [1] ChemWhat. (n.d.). N,N-Diethylaniline | CAS 91-66-7. View Source
